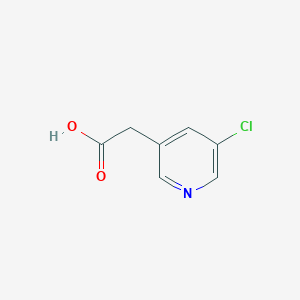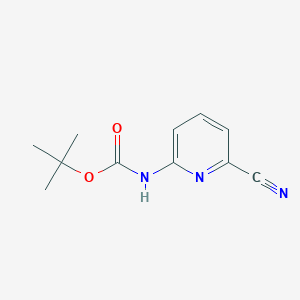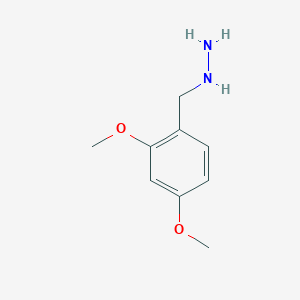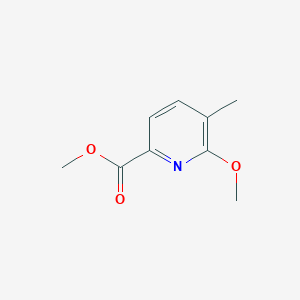
2-(2-Aminobenzamido)-5-chlorobenzoic acid
概要
説明
“2-(2-Aminobenzamido)-5-chlorobenzoic acid” is a compound that is related to 2-aminobenzamide . 2-Aminobenzamide is also known as Anthranilamide, 2-AB, Anthranilic acid amide, and has a molecular weight of 136.15 .
Molecular Structure Analysis
The molecular structure of 2-aminobenzamide, a related compound, has a linear formula of 2-(H2N)C6H4CONH2 . More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis
Amines, including 2-aminobenzamide, can undergo various chemical reactions. For example, they can be converted into alkenes by an elimination reaction . In the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .Physical And Chemical Properties Analysis
Amino acids, which include 2-aminobenzamide, have various physical and chemical properties . They are colorless, crystalline solids with high melting points . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .科学的研究の応用
- Specifics : Researchers have synthesized novel compounds containing 2-aminobenzamide and evaluated their cytotoxicity against tumor cell lines. Notably, compounds 3a and 3c demonstrated cytotoxic activity against the A549 cell line .
- Implication : The design and synthesis of novel 2-aminobenzamide derivatives may lead to effective HDAC inhibitors .
- Evidence : The pharmacophore responsible for these activities has been identified in the synthesized series of compounds .
Anticancer Activity
Histone Deacetylase (HDAC) Inhibition
Antibacterial and Antifungal Properties
Organic Synthesis and Reactivity
作用機序
Target of Action
The primary target of 2-(2-Aminobenzamido)-5-chlorobenzoic acid is Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in cell regulation, as it can affect gene expression.
Mode of Action
2-(2-Aminobenzamido)-5-chlorobenzoic acid interacts with its target, HDAC, by binding to the zinc ion in the active site of the enzyme . This interaction inhibits the deacetylation process, leading to an increase in acetylation levels of histone proteins. The increased acetylation loosens the DNA around the histones, leading to an upregulation of gene expression.
Biochemical Pathways
The compound’s action primarily affects the histone acetylation-deacetylation pathway . By inhibiting HDAC, it prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure. This affects the downstream process of gene transcription, potentially upregulating the expression of certain genes.
Result of Action
The inhibition of HDAC by 2-(2-Aminobenzamido)-5-chlorobenzoic acid leads to changes in gene expression at the molecular level . At the cellular level, this can lead to various effects depending on the specific genes that are upregulated. For example, if genes that suppress tumor growth are upregulated, this could potentially lead to anti-cancer effects.
Safety and Hazards
将来の方向性
The future directions in the study of 2-aminobenzamido-5-chlorobenzoic acid and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, one study observed that the crystallization of a related compound from a water-methanol mixture led to its hydrolysis to 2-(2-aminobenzamido)benzoic acid .
特性
IUPAC Name |
2-[(2-aminobenzoyl)amino]-5-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-8-5-6-12(10(7-8)14(19)20)17-13(18)9-3-1-2-4-11(9)16/h1-7H,16H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUZTHHXEUFUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314774 | |
| Record name | 2-(2-Aminobenzamido)-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminobenzamido)-5-chlorobenzoic acid | |
CAS RN |
40082-89-1 | |
| Record name | NSC288395 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Aminobenzamido)-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















